An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid
An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid
CAS Number: 261762-53-2
This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorophenylacetic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
3-Chloro-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with chlorine and fluorine substituents, imparts unique chemical properties that are valuable in the synthesis of complex molecules.[1][2][3] The quantitative data available for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 261762-53-2 | [1][2][4] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1][5][] |
| Molecular Weight | 206.57 g/mol | [1][] |
| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetic acid | [] |
| Synonyms | 3-Chloro-2,6-difluorophenylacetic acid | [2] |
| Predicted XlogP | 2.1 | [5] |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Chloro-2,6-difluorophenylacetic acid.
General Experimental Protocol (Hypothetical)
Step 1: Diazotization of 2,6-difluoroaniline
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Dissolve 2,6-difluoroaniline in an aqueous solution of hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a designated time to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Extract the resulting 3-Chloro-2,6-difluorobenzonitrile with an organic solvent.
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Purify the product by distillation or chromatography.
Step 3: Grignard Reaction and Carboxylation
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Prepare a Grignard reagent from 3-Chloro-2,6-difluorobenzyl bromide (which can be synthesized from the corresponding toluene) and magnesium turnings in anhydrous ether.
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Bubble dry carbon dioxide gas through the Grignard reagent solution.
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Quench the reaction with an aqueous acid solution (e.g., HCl).
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Extract the desired 3-Chloro-2,6-difluorophenylacetic acid with an organic solvent.
-
Purify the final product by recrystallization or chromatography.
Spectroscopic Data (Predicted)
Actual experimental spectroscopic data for 3-Chloro-2,6-difluorophenylacetic acid is not widely published. However, predicted data can be a useful tool for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and multiplets in the aromatic region for the two phenyl protons. The chemical shift of the carboxylic acid proton will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting patterns.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretches (~1200-1000 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.57 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Drug Development
3-Chloro-2,6-difluorophenylacetic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and bioavailability.
While specific drug candidates synthesized from this intermediate are often proprietary, the phenylacetic acid scaffold is a common feature in many biologically active molecules. For instance, substituted phenylacetic acids are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique substitution pattern of 3-Chloro-2,6-difluorophenylacetic acid makes it a valuable precursor for creating novel drug candidates with potentially improved efficacy and safety profiles.
Signaling Pathways and Mechanism of Action (General)
The biological activity of compounds derived from 3-Chloro-2,6-difluorophenylacetic acid will be highly dependent on the final molecular structure. Phenylacetic acid derivatives, in general, have been shown to interact with a variety of biological targets.[7] For example, some act as enzyme inhibitors, while others may modulate the activity of receptors or ion channels.[8] The specific signaling pathways affected would be determined by the therapeutic target of the final drug product.
The following diagram illustrates a generalized workflow for identifying the biological target of a novel compound derived from this intermediate.
Caption: A simplified workflow for drug target identification.
Safety and Handling
As with all chemical reagents, 3-Chloro-2,6-difluorophenylacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on 3-Chloro-2,6-difluorophenylacetic acid. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.
References
- 1. 3-Chloro-2,6-difluorophenylacetic acid - CAS:261762-53-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Fluorophenylacetic Acids [matrixscientific.com]
- 4. store.p212121.com [store.p212121.com]
- 5. PubChemLite - 3-chloro-2,6-difluorophenylacetic acid (C8H5ClF2O2) [pubchemlite.lcsb.uni.lu]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity. | Semantic Scholar [semanticscholar.org]
